molecular formula C15H26N6O2S B5349396 4-[4-(ethylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

4-[4-(ethylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

Cat. No. B5349396
M. Wt: 354.5 g/mol
InChI Key: RPLBCQQTRAIZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(ethylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, also known as E-3810, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. The purpose of

Mechanism of Action

4-[4-(ethylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine inhibits the activity of a protein called vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in the growth and formation of blood vessels. By blocking VEGFR2, this compound can prevent the growth of new blood vessels that are necessary for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. Studies have demonstrated that this compound can reduce inflammation in animal models of arthritis and asthma. Furthermore, this compound has been shown to improve cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

One advantage of 4-[4-(ethylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine is its specificity for VEGFR2, which makes it a useful tool for studying the role of VEGFR2 in various biological processes. However, one limitation of this compound is its relatively low potency compared to other VEGFR2 inhibitors. This can make it difficult to achieve the desired level of inhibition in some experiments.

Future Directions

Future research on 4-[4-(ethylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine could focus on improving its potency and selectivity for VEGFR2. In addition, this compound could be investigated for its potential therapeutic applications in other diseases, such as inflammatory bowel disease and diabetic retinopathy. Finally, the development of new drug delivery systems could improve the efficacy and bioavailability of this compound for clinical use.
Conclusion:
In conclusion, this compound is a small molecule inhibitor with potential therapeutic applications in cancer treatment and other diseases. Its mechanism of action involves the inhibition of VEGFR2, which is involved in the growth and formation of blood vessels. While this compound has shown promising results in preclinical studies, further research is needed to improve its potency and selectivity for VEGFR2, and to explore its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of 4-[4-(ethylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine involves a series of chemical reactions starting with the condensation of 4-methyl-1-piperazine and ethylsulfonyl chloride to form 4-(ethylsulfonyl)-1-piperazine. This intermediate is then reacted with 2,4,6-trichloropyrimidine in the presence of a base to form the final product, this compound.

Scientific Research Applications

4-[4-(ethylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine has been investigated for its potential therapeutic applications in cancer treatment. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer cells. In addition, this compound has been shown to enhance the effectiveness of chemotherapy drugs in killing cancer cells.

properties

IUPAC Name

4-(4-ethylsulfonylpiperazin-1-yl)-6-(4-methylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N6O2S/c1-3-24(22,23)21-10-8-20(9-11-21)15-12-14(16-13-17-15)19-6-4-18(2)5-7-19/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLBCQQTRAIZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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